5-(3-羟基-3-甲基丁-1-炔基)烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

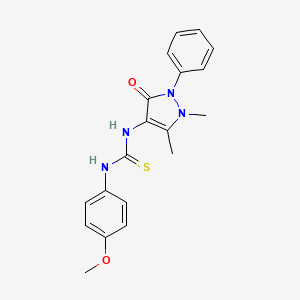

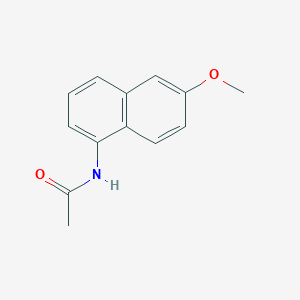

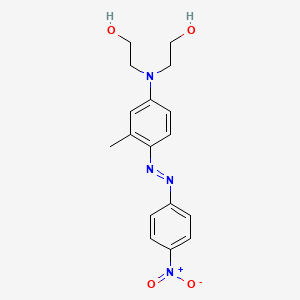

The compound 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid is a derivative of nicotine, which is known for its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are critical for signal transmission in the nervous system. The study of nicotine derivatives like this one can provide insights into the transport and docking mechanisms of ligands to nAChRs, which is essential for understanding their pharmacological effects and potential therapeutic applications.

Synthesis Analysis

Although the provided papers do not detail the synthesis of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid specifically, the structural information obtained from the crystal structure of a related racemic nicotine derivative can offer valuable information for the synthesis of similar compounds. The crystal structure analysis reveals the molecular geometry and intermolecular interactions, which are crucial for designing synthetic pathways that can lead to the desired stereochemistry and functional group orientation in nicotine derivatives .

Molecular Structure Analysis

The first crystal structure of a free neutral form of a nicotine derivative provides significant insights into the molecular structure of such compounds. The study reveals that the nicotine derivative has an anti orientation of the N2 methyl substituent with respect to the pyridine ring, an envelope form of the pyrrolidine ring, and a roughly perpendicular orientation of the pyridine and pyrrolidine rings. These structural features are important for understanding how nicotine derivatives interact with their biological targets .

Chemical Reactions Analysis

Nicotine derivatives are known to interact with neuronal nicotinic acetylcholine receptors, and these interactions can be modulated by allosterically acting ligands. The presence of hydroxyl groups in the structure, as in the case of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid, could potentially form hydrogen bonds with the receptor or other ligands, influencing the receptor's response to agonists. This is supported by the observation that the crystal packing of the studied derivative is characterized by the formation of OH...N1 hydrogen-bond cyclic dimers . Additionally, the allosteric modulation of receptor responses by other ligands, as mentioned in the second paper, suggests that chemical networks and cross-talk between neuroreceptors could be influenced by the structural features of nicotine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotine derivatives can be inferred from their molecular structure. The crystal structure analysis indicates that the orientation and form of the rings in the molecule, as well as the specific hydrogen-bonding interactions, could affect the compound's solubility, melting point, and other physical properties. The strength of hydrogen-bond acceptor of the N1 pyridine nitrogen, as compared to the N2 pyrrolidine nitrogen, is also a significant chemical property that could influence the compound's reactivity and interactions with other molecules .

科学研究应用

结构见解和分子相互作用

- 晶体结构分析:尼古丁衍生物的游离中性形式的第一个晶体结构提供了对分子几何和分子间相互作用的结构见解。这些发现对于理解尼古丁配体向尼古丁乙酰胆碱受体的转运和对接至关重要,突出了针对这些受体进行化合物设计的潜在应用,用于各种治疗和研究目的 (Evain et al., 2003)。

工业和生态合成

- 绿色化学方法:一篇关注从市售原材料生产烟酸的生态方法的文献综述指出,有必要开发烟酸生产的新技术。这与绿色化学的目标一致,强调可持续和环保合成方法的重要性 (Lisicki et al., 2022)。

光学性质和能量转移

- 发光研究:对烟酸衍生物形成的配合物的光学性质的研究证明了这些化合物在能量转移过程中的潜力。此类研究对于开发具有特定光学性质的新材料至关重要,这些材料可在传感器、成像和光子器件中得到应用 (Godlewska et al., 2020)。

除草活性

- 新型除草剂:由烟酸衍生的新型 N-(芳氧甲基)-2-氯烟酰胺的合成和评价揭示了具有显着除草活性的化合物。这表明烟酸衍生物在农业中的潜力,特别是在开发针对特定杂草的新型除草剂方面 (Yu et al., 2021)。

受体相互作用研究

- G 蛋白偶联受体靶向:对烟酸的 G 蛋白偶联受体的表征突出了受烟酸及其衍生物影响的生化途径。了解这些相互作用对于药物发现和开发至关重要,特别是对于与脂质代谢和心血管疾病相关的疾病 (Lorenzen et al., 2001)。

安全和危害

属性

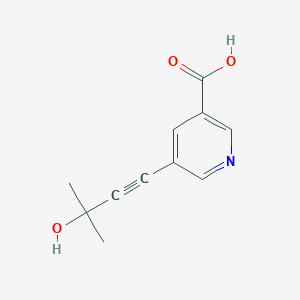

IUPAC Name |

5-(3-hydroxy-3-methylbut-1-ynyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-11(2,15)4-3-8-5-9(10(13)14)7-12-6-8/h5-7,15H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPRXKWSTJOFBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC(=CN=C1)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428363 |

Source

|

| Record name | 5-(3-Hydroxy-3-methyl-but-1-ynyl)-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid | |

CAS RN |

886505-83-5 |

Source

|

| Record name | 5-(3-Hydroxy-3-methyl-but-1-ynyl)-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-(2,4-dichlorophenyl)oxamide](/img/structure/B1352296.png)

![2-[(2-Hydroxyethyl)thio]acetamide](/img/structure/B1352301.png)

![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B1352319.png)